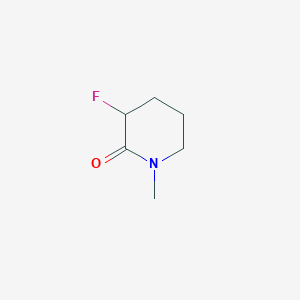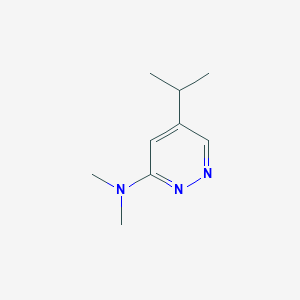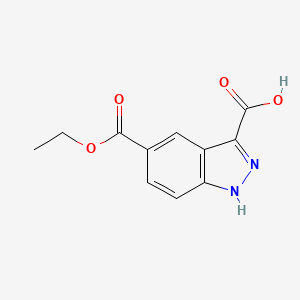
4-Chloro-4-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-methyloxane is an organic compound with the molecular formula C6H11ClO It is a chlorinated derivative of oxane, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyloxane typically involves the chlorination of 4-methyloxane. One common method is the free radical chlorination, where chlorine gas is introduced to 4-methyloxane under ultraviolet light or high temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-methyloxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of 4-methyloxane by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted oxanes depending on the nucleophile used.
Oxidation: Products include oxane derivatives with additional oxygen functionalities.
Reduction: The primary product is 4-methyloxane.
Scientific Research Applications
4-Chloro-4-methyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-4-methyloxane involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Methyloxane: The parent compound without the chlorine atom.
4-Bromo-4-methyloxane: A brominated derivative with similar chemical properties.
4-Amino-4-methyloxane: An amino-substituted derivative with different reactivity.
Uniqueness
4-Chloro-4-methyloxane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. The chlorine atom makes the compound more reactive in substitution reactions and can also influence its physical properties, such as boiling point and solubility .
Properties
CAS No. |
34449-33-7 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
4-chloro-4-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 |
InChI Key |
AJALOBPESIDPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)





![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)



![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)

![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)

